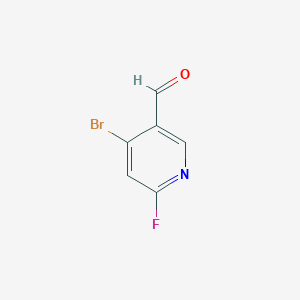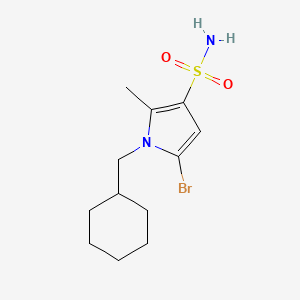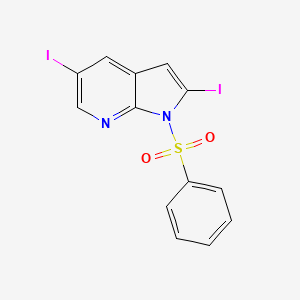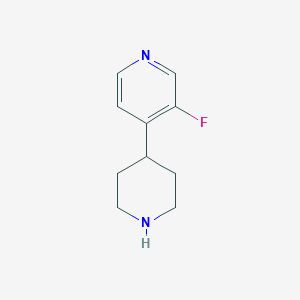
Triethylenetetramine disulfate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylenetetramine disulfate dihydrate is an organic compound with the chemical formula C6H22N4O8S2. It is a colorless crystalline or white granular solid that is soluble in water and alcohol solvents but almost insoluble in organic solvents . This compound is commonly used as a metal corrosion inhibitor, catalyst, and complexing agent .
Preparation Methods
Triethylenetetramine disulfate dihydrate can be synthesized by reacting diethylenetriamine with sulfuric acid. The specific method involves mixing diethylenetriamine with a sulfuric acid solution, stirring the reaction mixture at an appropriate temperature, followed by filtration, washing, and crystallization to obtain this compound .
Chemical Reactions Analysis
Triethylenetetramine disulfate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Triethylenetetramine disulfate dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a complexing agent in various chemical reactions and processes.
Biology: It is used in biological studies as a chelating agent to remove metal ions from biological systems.
Medicine: It is used in the treatment of Wilson’s disease, a genetic disorder that leads to copper accumulation in the body.
Industry: It is used as a metal corrosion inhibitor to protect metal surfaces from corrosion.
Mechanism of Action
The mechanism of action of triethylenetetramine disulfate dihydrate involves its ability to chelate metal ions, particularly copper. By binding to copper ions, it promotes their excretion from the body, thereby reducing copper accumulation . This chelating property is also responsible for its use as a metal corrosion inhibitor and in various chemical and biological applications .
Comparison with Similar Compounds
Triethylenetetramine disulfate dihydrate is similar to other polyamine compounds such as ethylenediamine and diethylenetriamine. it is unique in its ability to chelate copper ions selectively, making it particularly useful in the treatment of Wilson’s disease and other applications where copper chelation is required . Other similar compounds include spermidine and spermine, which are also linear polyamines with chelating properties .
Properties
CAS No. |
25291-67-2 |
|---|---|
Molecular Formula |
C6H20N4O4S |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C6H18N4.H2O4S/c7-1-3-9-5-6-10-4-2-8;1-5(2,3)4/h9-10H,1-8H2;(H2,1,2,3,4) |
InChI Key |
YJLLXYDHTCHAQL-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCN)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine](/img/structure/B12330165.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)

![methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate](/img/structure/B12330195.png)





![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
![6-Bromobenzofurano[2,3-c]dibenzofuran](/img/structure/B12330220.png)

![(R) N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine](/img/structure/B12330236.png)

